molecular formula C20H14O3 B14693930 Methanone, [2-(benzoyloxy)phenyl]phenyl- CAS No. 33719-60-7

Methanone, [2-(benzoyloxy)phenyl]phenyl-

Cat. No.: B14693930
CAS No.: 33719-60-7
M. Wt: 302.3 g/mol
InChI Key: JXOBSZHDPDFXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, [2-(benzoyloxy)phenyl]phenyl- is an organic compound with the molecular formula C20H14O3 and a molecular weight of 302.32 . This compound is known for its unique structure, which includes a benzoyloxy group attached to a phenyl ring, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2-(benzoyloxy)phenyl]phenyl- typically involves the reaction of benzoyl chloride with 2-hydroxybenzophenone in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester linkage between the benzoyl group and the hydroxyl group on the benzophenone . The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of Methanone, [2-(benzoyloxy)phenyl]phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-(benzoyloxy)phenyl]phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, [2-(benzoyloxy)phenyl]phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, [2-(benzoyloxy)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with specific proteins involved in cell death pathways .

Properties

CAS No.

33719-60-7

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

(2-benzoylphenyl) benzoate

InChI

InChI=1S/C20H14O3/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(22)16-11-5-2-6-12-16/h1-14H

InChI Key

JXOBSZHDPDFXJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.